molecular formula C8H12N2O B1490072 (4,5,6,7-Tetrahydro-1,2-benzisoxazol-5-ylmethyl)amine CAS No. 1447963-51-0

(4,5,6,7-Tetrahydro-1,2-benzisoxazol-5-ylmethyl)amine

Cat. No. B1490072
CAS RN: 1447963-51-0
M. Wt: 152.19 g/mol
InChI Key: RZMDXAPRYHRLBH-UHFFFAOYSA-N
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Description

“(4,5,6,7-Tetrahydro-1,2-benzisoxazol-5-ylmethyl)amine” is a chemical compound with the molecular formula C8H12N2O . It is available from various suppliers .

Scientific Research Applications

Selective Inhibitors of Glial GABA Uptake

The synthesis and pharmacology of enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and analogues have demonstrated their potential as selective inhibitors of glial GABA uptake. These compounds have shown more potency as inhibitors of glial rather than neuronal GABA uptake, indicating their potential applications in neurological research and treatment strategies (Falch et al., 1999).

Functional Models for Catechol 1,2-Dioxygenase

Iron(III) complexes of tetradentate tripodal ligands, including derivatives of (4,5,6,7-Tetrahydro-1,2-benzisoxazol-5-ylmethyl)amine, have been synthesized to serve as functional models for catechol 1,2-dioxygenase. These complexes have been explored for their structural, spectral, and catalytic activity, offering insights into the enzymatic breakdown of catechols, a process relevant in both environmental and biological contexts (Viswanathan et al., 1998).

Palladium(II) and Platinum(II) Complexes

The synthesis of Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, derived from this compound, has been studied for their molecular structures, vibrational frequencies, and potential anticancer activities. These complexes highlight the role of this compound in developing new chemotherapeutic agents (Ghani & Mansour, 2011).

Synthetic Methodologies

The compound and its derivatives have been utilized in synthetic methodologies for constructing complex heterocyclic structures. For example, a practical method for the catalytic installation of the amino group across alkenes and alkynes has been developed using 1,2-benzisoxazole as a primary amine source. This demonstrates the compound's utility in synthesizing a broad range of chiral primary amines, including pharmaceutical agents (Guo et al., 2018).

Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer properties of derivatives of this compound. These studies involve the synthesis and biological evaluation of novel compounds, demonstrating the potential of these derivatives in developing new therapeutic agents (Shehab & Mansour, 2013).

properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-6-1-2-8-7(3-6)5-10-11-8/h5-6H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMDXAPRYHRLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CN)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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